molecular formula C₁₄H₂₇N₃O₆ B1139729 2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine CAS No. 53517-87-6

2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine

Cat. No. B1139729
CAS RN: 53517-87-6
M. Wt: 333.38
InChI Key:
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Description

2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine is a pivotal compound in the biomedical field. It has been found to be highly effective in combating microbial infections due to its potent antibacterial and antifungal properties. It works by inhibiting the growth and replication of pathogens, thus alleviating the severity of the disease .


Molecular Structure Analysis

The molecular formula of this compound is C14H27N3O6, and it has a molecular weight of 333.38 g/mol . The IUPAC name is N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-aminohexanamide .


Physical And Chemical Properties Analysis

This compound has a melting point of 180-185°C and is soluble in DMSO and Methanol . It has a density of 1.3g/cm3 and a boiling point of 713ºC at 760 mmHg .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the coupling of amino acids and sugars.", "Starting Materials": ["N-Acetylglucosamine", "Lysine", "Sodium borohydride", "Acetic anhydride", "Triethylamine", "Methanol", "Chloroacetyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium cyanoborohydride"], "Reaction": ["1. Protect the amino group of lysine by reacting it with chloroacetyl chloride in the presence of triethylamine. ", "2. Protect the carboxylic acid group of lysine by reacting it with acetic anhydride in the presence of triethylamine. ", "3. React the protected lysine with N-acetylglucosamine in the presence of sodium borohydride to form the protected glycosylated lysine. ", "4. Deprotect the amino group of the protected glycosylated lysine by reacting it with hydrochloric acid. ", "5. React the deprotected glycosylated lysine with sodium cyanoborohydride to form the final product, 2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine."] }

CAS RN

53517-87-6

Product Name

2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine

Molecular Formula

C₁₄H₂₇N₃O₆

Molecular Weight

333.38

synonyms

CNAG; 

Origin of Product

United States

Q & A

Q1: How was 2-Acetamido-N-(ε-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine utilized in studying β-N-acetyl-d-hexosaminidase A in Mucolipidosis III?

A: This compound, coupled to Sepharose-2, was employed as an affinity chromatography ligand to purify β-N-acetyl-d-hexosaminidase A from the urine of individuals with Mucolipidosis III. This purification step allowed researchers to isolate the enzyme and subsequently compare its properties to the enzyme isolated from healthy individuals. The study demonstrated that the Mucolipidosis III variant of β-N-acetyl-d-hexosaminidase A exhibited structural differences, specifically in its glycosylation pattern, which contributed to its mislocalization and secretion from cells. []

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